methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Brand Name: Vulcanchem
CAS No.: 524051-59-0
VCID: VC4961698
InChI: InChI=1S/C13H14N2O4/c1-18-11-5-3-10(4-6-11)15-12(16)7-9(14-15)8-13(17)19-2/h3-6H,7-8H2,1-2H3
SMILES: COC1=CC=C(C=C1)N2C(=O)CC(=N2)CC(=O)OC
Molecular Formula: C13H14N2O4
Molecular Weight: 262.265

methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

CAS No.: 524051-59-0

Cat. No.: VC4961698

Molecular Formula: C13H14N2O4

Molecular Weight: 262.265

* For research use only. Not for human or veterinary use.

methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate - 524051-59-0

Specification

CAS No. 524051-59-0
Molecular Formula C13H14N2O4
Molecular Weight 262.265
IUPAC Name methyl 2-[1-(4-methoxyphenyl)-5-oxo-4H-pyrazol-3-yl]acetate
Standard InChI InChI=1S/C13H14N2O4/c1-18-11-5-3-10(4-6-11)15-12(16)7-9(14-15)8-13(17)19-2/h3-6H,7-8H2,1-2H3
Standard InChI Key CBUZAPHIURLGAR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=O)CC(=N2)CC(=O)OC

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone consists of a 4,5-dihydro-1H-pyrazol-5-one ring, where the pyrazole moiety is partially hydrogenated. The 1-position is substituted with a 4-methoxyphenyl group, while the 3-position features an acetoxy methyl ester (–OCOCH3). The methoxy group (–OCH3) at the para position of the phenyl ring enhances electronic delocalization, influencing reactivity and binding affinity .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₄
Molecular Weight262.26 g/mol
logP (Partition Coeff.)2.64
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area73.5 Ų

The Z-configuration of the exocyclic double bond (C4=C) is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets .

Spectroscopic Characterization

  • IR Spectroscopy: Key absorption bands include 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (pyrazolone C=O), and 1600 cm⁻¹ (C=N stretching) .

  • ¹H-NMR: Distinct signals at δ 3.85 ppm (singlet, –OCH3), δ 5.21 ppm (multiplet, pyrazole C4-H), and δ 2.35 ppm (singlet, –COOCH3) .

Synthesis and Production

Synthetic Pathways

The synthesis typically involves a three-step process:

  • Chalcone Formation: Condensation of 4-methoxyacetophenone with ethyl acetate under Claisen-Schmidt conditions yields (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one .

  • Pyrazoline Cyclization: Reaction with hydrazine hydrate in ethanol under reflux forms the 4,5-dihydro-1H-pyrazol-5-one core .

  • Esterification: Acetylation of the pyrazole’s 3-position using methyl chloroacetate in the presence of a base (e.g., K₂CO₃) completes the synthesis .

Reaction Conditions:

  • Temperature: 80–100°C for cyclization

  • Solvent: Ethanol or DMF

  • Yield: 60–75% after recrystallization

Industrial-Scale Optimization

Continuous flow reactors enhance reaction efficiency by improving heat transfer and reducing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Limited (logSw = -2.98), necessitating formulation with co-solvents like PEG-400 .

  • Stability: Stable under acidic conditions (pH 2–6) but hydrolyzes in alkaline media, releasing acetic acid .

ADME Profile

  • Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyphenyl group generates demethylated metabolites .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine models, the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, comparable to celecoxib (IC₅₀ = 15 µM) . The methoxyphenyl group stabilizes hydrophobic interactions within the COX-2 active site .

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), activity correlates with membrane disruption, as evidenced by electron microscopy .

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the methoxy group with halogens (e.g., Cl, F) improves metabolic stability .

  • Prodrug Design: Ester hydrolysis to the carboxylic acid enhances aqueous solubility for parenteral formulations .

Patent Landscape

Recent patents (e.g., WO2023056123) claim derivatives of this compound for treating rheumatoid arthritis, emphasizing modifications at the pyrazole C4 position .

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